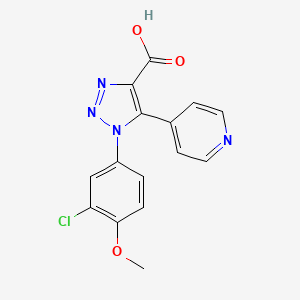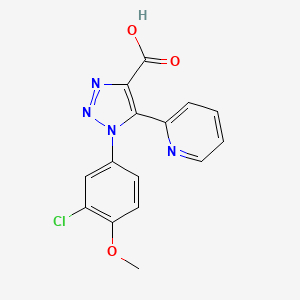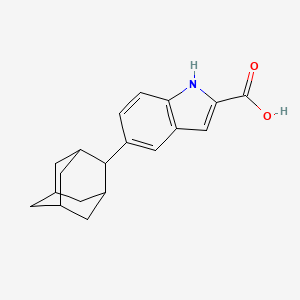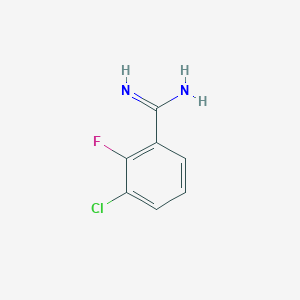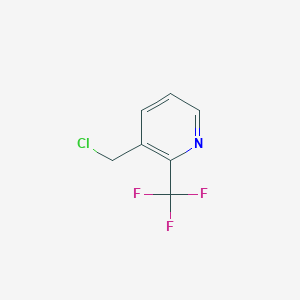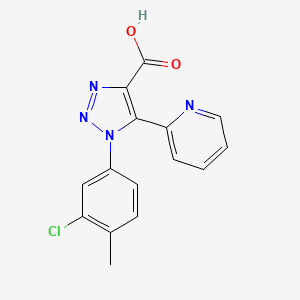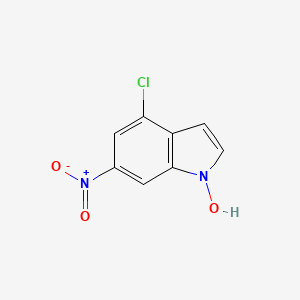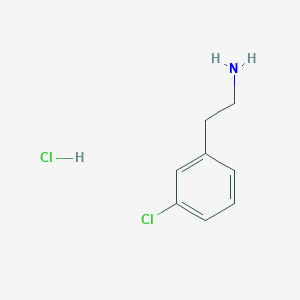![molecular formula C12H21ClN2O2 B1487776 3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one CAS No. 1178838-61-3](/img/structure/B1487776.png)
3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one
Vue d'ensemble
Description
The compound “3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one” is a complex organic molecule that contains a piperazine ring, which is a common structural unit in many pharmacological drugs . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
A novel series of compounds related to 3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one were synthesized, aimed at investigating their pharmacological activities. These compounds have shown significant antidepressant and antianxiety activities in preclinical models, suggesting potential applications in the treatment of psychiatric disorders. The synthesis process involved multiple steps, starting from 2-acetylfuran, and was characterized using various analytical techniques, including IR, NMR, and mass spectrometry (J. Kumar et al., 2017).
Asymmetric Synthesis and Drug Development
Research also highlights the asymmetric synthesis of compounds structurally related to this compound, demonstrating the efficiency of certain synthetic routes in producing enantiomerically pure compounds. These findings are crucial for the development of novel pharmaceutical agents, as enantiomerically pure compounds can offer significant advantages in terms of efficacy and safety (A. Narsaiah & B. Nagaiah, 2010).
Novel Synthesis Approaches and Chemical Properties
Another aspect of research into compounds like this compound involves exploring new synthetic methodologies and studying their chemical properties. For instance, the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones have been investigated, providing insights into the chemical behavior and potential applications of these compounds in various scientific fields (C. Shin et al., 1983).
Quality Control and Stability Studies
Quality control and stability studies of new CVS disorder agents, including compounds with structures similar to this compound, have been developed. These studies are essential for ensuring the safety and effectiveness of new therapeutic agents throughout their development and storage phases (A. Dwivedi et al., 2003).
Mécanisme D'action
Target of Action
It’s worth noting that structurally similar compounds, such as piperazine derivatives, have been found to exhibit a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-hiv-1 activities .
Mode of Action
Piperazine derivatives, which share structural similarities with this compound, are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
Biochemical Pathways
Related compounds, such as piperazine derivatives, have been found to interact with various biochemical pathways, including those involving dopamine and serotonin .
Pharmacokinetics
Structurally similar compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Related compounds have shown antibacterial activity, with one compound showing good activity against bacillus subtilis and staphylococcus aureus .
Analyse Biochimique
Biochemical Properties
3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain piperazine derivatives, which exhibit a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities . The nature of these interactions often involves binding to active sites of enzymes or receptors, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, piperazine derivatives, which share structural similarities with this compound, have been shown to act as dopamine and serotonin antagonists, impacting neurotransmission and cellular communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation, and alter gene expression. The compound’s interaction with piperazine derivatives suggests that it may function by modulating the activity of neurotransmitter receptors, thereby influencing cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that piperazine derivatives can exhibit varying degrees of stability, which in turn affects their biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, piperazine derivatives have been observed to show antimicrobial activity at specific concentrations, but higher doses may result in toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s structural similarity to piperazine derivatives suggests that it may undergo similar metabolic processes, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its biological activity and effectiveness .
Propriétés
IUPAC Name |
3-chloro-1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O2/c13-4-3-12(16)15-7-5-14(6-8-15)10-11-2-1-9-17-11/h11H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKIJCHPSSFAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2CCN(CC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


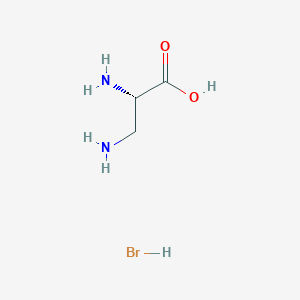

![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)

